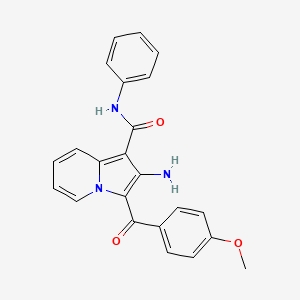
2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide” is a complex organic compound. It contains an indolizine core, which is a bicyclic structure composed of a fused pyridine and pyrrole ring. The compound also features a methoxybenzoyl group and a phenyl group attached to the nitrogen atom .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like acylation, cyclization, and coupling . The specific reagents and conditions would depend on the exact structure of the target compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the indolizine core, with the various functional groups contributing to its overall shape and properties. Techniques like X-ray diffraction, NMR, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions like acylation, while the carbonyl group in the benzoyl moiety could be involved in nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide has been a focus of research due to its potential in various applications, including medicinal chemistry and materials science. Studies have shown that derivatives similar to this compound can be synthesized through various chemical reactions, offering a path to creating novel compounds with potentially unique properties. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing their cytotoxic activity against specific cancer cell lines, highlighting their potential in anticancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Anticancer Activities
Research has also focused on understanding the biological activities of these compounds. For example, novel synthesis techniques have led to derivatives that exhibit antimicrobial activity, suggesting potential applications in fighting infections (Badne, Swamy, Bhosale, & Kuberkar, 2011). Furthermore, structure-activity relationship studies for related heterocyclic compounds have identified specific modifications that can enhance their activity against cancer cells, indicating a promising direction for developing new anticancer agents (Gamage, Spicer, Rewcastle, Milton, Sohal, Dangerfield, Mistry, Vicker, Charlton, & Denny, 2002).
Applications in Drug Design
The versatility of 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide and its derivatives extends to drug design, where researchers have leveraged their unique structural features to explore new therapeutic avenues. Studies have synthesized and analyzed compounds for their antiproliferative activity, offering insights into their mechanism of action and potential as drug candidates (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021). This research underscores the importance of these compounds in the development of new medications.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-12-10-15(11-13-17)22(27)21-20(24)19(18-9-5-6-14-26(18)21)23(28)25-16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYZGHAFPEKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)
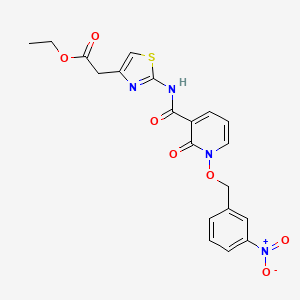

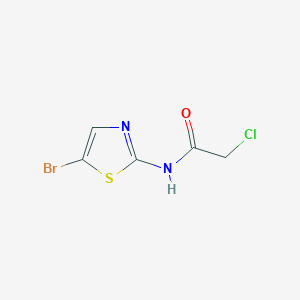
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)
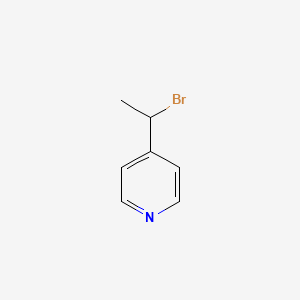
![N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2678754.png)
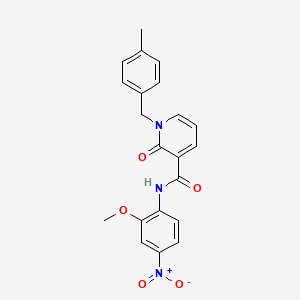
![N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678758.png)
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2678760.png)